molecular formula C10H10F2O B7963554 1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one

1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one

Cat. No.: B7963554
M. Wt: 184.18 g/mol
InChI Key: PPUYCAMUZVGLNG-UHFFFAOYSA-N
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Description

1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one is an organic compound that features a difluoromethyl group attached to a phenyl ring, which is further connected to an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of a methyl-substituted phenyl ethanone using difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenyl ethanone derivatives .

Scientific Research Applications

1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1-(2-(Trifluoromethyl)-5-methylphenyl)ethan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(2-(Fluoromethyl)-5-methylphenyl)ethan-1-one: Contains a fluoromethyl group instead of a difluoromethyl group.

    1-(2-(Chloromethyl)-5-methylphenyl)ethan-1-one: Features a chloromethyl group instead of a difluoromethyl group.

Uniqueness

1-(2-(Difluoromethyl)-5-methylphenyl)ethan-1-one is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-[2-(difluoromethyl)-5-methylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-6-3-4-8(10(11)12)9(5-6)7(2)13/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUYCAMUZVGLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(F)F)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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